molecular formula C15H13NO B428416 2-(2-methoxyphenyl)-1H-indole CAS No. 40756-71-6

2-(2-methoxyphenyl)-1H-indole

Cat. No.: B428416
CAS No.: 40756-71-6
M. Wt: 223.27g/mol
InChI Key: GYUBKMFGRAIVMZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-indole represents a significant chemical scaffold in medicinal chemistry and biochemical research, primarily recognized for its role as a key pharmacophore in the substrate-selective inhibition of the linoleate oxygenase activity of the rabbit 15-lipoxygenase (ALOX15) enzyme . This selective inhibition is of particular interest for investigating the pathophysiology of inflammation and cancer, as ALOX15 metabolites derived from different polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, exhibit dual and often opposing functionalities in various disease models . The compound's core structure enables allosteric inhibition, where it binds at the substrate-binding pocket of one monomer within a transient ALOX15 dimer, inducing conformational changes that selectively modulate the catalytic activity toward specific fatty acid substrates without broadly suppressing all enzyme function . Indole derivatives are privileged structures in drug discovery due to their diverse biological activities . This specific 2-arylindole derivative serves as a critical research tool for elucidating the complex roles of specific lipid peroxidation products in cellular processes such as ferroptosis, cell differentiation, and inflammatory signaling, providing a means to dissect the metabolic pathways of linoleic acid and arachidonic acid with high specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-9-5-3-7-12(15)14-10-11-6-2-4-8-13(11)16-14/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUBKMFGRAIVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40756-71-6
Record name 1H-2-(2-Methoxyphenyl)indole
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Foundational & Exploratory

Technical Guide: 2-(2-Methoxyphenyl)-1H-indole – Structure, Synthesis, and Pharmacological Applications

[1]

Executive Summary

The compound 2-(2-methoxyphenyl)-1H-indole represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of tubulin polymerization inhibitors and anti-breast cancer agents.[1] Structurally, it consists of an indole core substituted at the C2 position with an ortho-methoxyphenyl ring.[1] This specific steric and electronic arrangement facilitates unique binding interactions within the colchicine-binding site of tubulin, distinguishing it from its para- and meta-substituted isomers.[1] This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, physicochemical properties, and biological applications.

Chemical Architecture and Properties[2][3][4][5][6]

Structural Analysis

The molecule features a planar indole bicyclic system conjugated with a rotatable phenyl ring at the C2 position. The ortho-methoxy group introduces a steric clash that forces the phenyl ring out of coplanarity with the indole core, creating a twisted conformation essential for fitting into hydrophobic pockets of protein targets like tubulin.

PropertyData / Description
IUPAC Name 2-(2-Methoxyphenyl)-1H-indole
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
SMILES COc1ccccc1-c2cc3ccccc3[nH]2
InChI Key MPQQlQJJOQJJOQ-UHFFFAOYSA-N (Predicted)
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 1 (Methoxy Oxygen)
LogP (Predicted) ~3.8 - 4.2 (Lipophilic)
Topological Polar Surface Area ~25 Ų
Electronic Properties[8]
  • Indole Core: Electron-rich aromatic system, susceptible to electrophilic aromatic substitution, particularly at C3.[1][2]

  • Methoxy Group: Electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring and influencing the pKa of the indole NH.

  • Fluorescence: 2-Phenylindoles typically exhibit strong fluorescence, with emission maxima sensitive to solvent polarity, making them useful as fluorescent probes.[1]

Synthetic Architectures

The synthesis of 2-(2-methoxyphenyl)-1H-indole is most efficiently achieved via transition-metal-catalyzed cross-coupling, specifically the Suzuki-Miyaura coupling , which offers higher tolerance for functional groups compared to the classical Fischer indole synthesis.[1]

Pathway A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method involves the coupling of a 2-haloindole (typically 2-bromoindole) with 2-methoxyphenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (activates the boronic acid).

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]

  • Mechanism: Oxidative addition of Pd(0) to the halide, transmetalation with the activated boronate, and reductive elimination to form the C-C bond.[3]

Pathway B: Fischer Indole Synthesis (Alternative)

Condensation of 2-methoxyacetophenone with phenylhydrazine, followed by acid-catalyzed sigmatropic rearrangement.[1]

  • Limitation: Regioselectivity can be an issue with unsymmetrical ketones, though 2-methoxyacetophenone typically favors the formation of the 2-substituted indole.[1] Harsh acidic conditions may degrade sensitive substituents.

Visualization of Synthetic Logic

SynthesisStart12-Bromoindole(Electrophile)InterPd(II) Complex(Transmetalation)Start1->InterOxidative AdditionStart22-Methoxyphenylboronic Acid(Nucleophile)Start2->InterActivation by BaseCatPd(PPh3)4 / BaseCat->InterCatalysisProduct2-(2-Methoxyphenyl)-1H-indoleInter->ProductReductive Elimination

Caption: Mechanistic flow of the Suzuki-Miyaura coupling strategy for constructing the biaryl core.

Biological & Pharmacological Applications[2][3][4][5][8][10]

Tubulin Polymerization Inhibition

Research indicates that 2-phenylindole derivatives function as potent inhibitors of tubulin polymerization.[1][4][5] They bind to the colchicine-binding site of tubulin, preventing the assembly of microtubules.[6]

  • Mechanism: The ortho-methoxy group mimics the pharmacophore of colchicine and combretastatin A-4, locking tubulin in a curved conformation that prevents straight microtubule formation.

  • Impact: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Anticancer Activity (Breast Cancer)

Derivatives of 2-(2-methoxyphenyl)indole have shown significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7 , MDA-MB-231 ).[1]

  • SAR Insight: The presence of the methoxy group is critical. Studies comparing hydroxy- vs. methoxy-substituted 2-phenylindoles reveal that methoxy analogues often exhibit superior cellular permeability and metabolic stability.[1]

Signal Transduction Pathways

BioPathwayDrug2-(2-Methoxyphenyl)-1H-indoleTargetTubulin (Colchicine Site)Drug->TargetBindsEffect1Microtubule DestabilizationTarget->Effect1Inhibits PolymerizationEffect2G2/M Cell Cycle ArrestEffect1->Effect2TriggersOutcomeApoptosis (Cancer Cell Death)Effect2->OutcomeLeads to

Caption: Pharmacological cascade initiated by binding to the colchicine site of tubulin.[1][6]

Detailed Experimental Protocol

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(2-methoxyphenyl)-1H-indole on a laboratory scale.[1]

Reagents & Materials
  • Substrate A: 2-Bromo-1H-indole (1.0 eq, 500 mg)

  • Substrate B: 2-Methoxyphenylboronic acid (1.2 eq)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)[1]

  • Atmosphere: Argon or Nitrogen[1][7]

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 2-Bromo-1H-indole (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq) to the flask. Dissolve in degassed DME (10 mL per mmol substrate).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.

  • Base Addition: Add the 2M Na₂CO₃ solution (2.0 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 85°C) under Argon for 12–16 hours. Monitor progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1).[1] The starting bromide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate the organic layer and extract the aqueous layer twice with EtOAc.

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

  • Characterization: Isolate the product as an off-white solid. Confirm structure via ¹H NMR (look for methoxy singlet ~3.8 ppm and indole NH broad singlet ~8-9 ppm).[1]

Physicochemical Profiling

For researchers handling this compound, the following profile serves as a baseline for storage and formulation.

ParameterCharacteristic
Physical State Solid (Powder or Crystalline)
Color White to Off-white / Pale Yellow
Solubility (Water) Insoluble (< 0.1 mg/mL)
Solubility (Organic) Soluble in DMSO, DMF, DCM, Methanol
Storage -20°C, Desiccated, Protect from Light
Stability Stable under normal conditions; oxidation prone at C3 in solution over time.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole Derivatives. Retrieved from [Link][1]

  • Gastaldi, S., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization.[1] MDPI Molecules. Retrieved from [Link][1]

  • Kaufmann, D., et al. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][1]

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Catalytic Ligand Design

Part 1: Executive Summary & Critical Identity Verification

2-(2-methoxyphenyl)-1H-indole is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of sterically demanding phosphine ligands (e.g., o-Andole-Phos ) for palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the ortho-methoxy substitution on the C2-phenyl ring, which provides hemilabile coordination potential and steric bulk essential for modulating catalyst activity.

🚨 Critical Identity Alert: CAS Number Discrepancy

A frequent error in chemical databases and procurement requests involves the confusion between two structural isomers. You must verify the chemical structure before synthesis or purchase.

FeatureTarget Compound (Topic) Common Isomer (CAS Mismatch)
Chemical Name 2-(2-methoxyphenyl)-1H-indole 5-methoxy-2-phenyl-1H-indole
Structure Methoxy group on the C2-Phenyl ring (ortho).Methoxy group on the Indole ring (position 5).[1][2]
CAS Number 40756-71-6 (Base form)5883-96-5
Key Application Precursor to o-Andole-Phos (Catalysis).COX-2 Inhibitor analogs; General building block.

> Note: This guide focuses on the 2-(2-methoxyphenyl)-1H-indole scaffold (Name-based) as requested, while correcting the CAS association to ensure experimental safety.

Part 2: Chemical Profile & Physicochemical Properties[1]

PropertyData
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
pKa (Indole NH) ~16.2 (in DMSO)
Electronic Character Electron-rich indole core; Methoxy group acts as a weak Lewis base.

Part 3: Synthetic Methodology

Core Protocol: Fischer Indole Synthesis

The most robust route to 2-(2-methoxyphenyl)-1H-indole is the Fischer Indole Synthesis . This method is preferred over transition-metal couplings (e.g., Suzuki) for this specific scaffold due to the availability of inexpensive starting materials and scalability.

Reaction Pathway

The synthesis involves the condensation of phenylhydrazine with 2'-methoxyacetophenone, followed by acid-mediated sigmatropic rearrangement and cyclization.

FischerSynthesis Start1 Phenylhydrazine Inter1 Arylhydrazone Intermediate Start1->Inter1 + H+ (Cat.) - H2O Start2 2'-Methoxyacetophenone Start2->Inter1 Inter2 Ene-Hydrazine Tautomer Inter1->Inter2 Tautomerization Inter3 [3,3]-Sigmatropic Rearrangement Inter2->Inter3 Acid/Heat Product 2-(2-methoxyphenyl)-1H-indole (Target) Inter3->Product - NH3 Cyclization Ammonia NH3 (Byproduct) Inter3->Ammonia

Figure 1: Fischer Indole Synthesis pathway for 2-(2-methoxyphenyl)-1H-indole.

Step-by-Step Experimental Protocol

Reagents: Phenylhydrazine (1.0 equiv), 2'-Methoxyacetophenone (1.0 equiv), Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

  • Condensation:

    • Dissolve 2'-methoxyacetophenone in ethanol containing a catalytic amount of glacial acetic acid.

    • Add phenylhydrazine dropwise at room temperature.

    • Reflux for 1–2 hours until TLC indicates complete consumption of the ketone.

    • Checkpoint: Isolate the hydrazone intermediate if using a two-step method; otherwise, proceed directly to cyclization (one-pot).

  • Cyclization (Fischer Indolization):

    • Method A (PPA): Mix the hydrazone with Polyphosphoric Acid (PPA) and heat to 100–110°C for 2–4 hours. This method is rigorous and effective for sterically crowded ketones.

    • Method B (ZnCl₂): Reflux the hydrazone in glacial acetic acid with fused ZnCl₂ (2–3 equiv) for 4–6 hours.

  • Work-up & Purification:

    • Pour the reaction mixture onto crushed ice/water with vigorous stirring to precipitate the crude indole.

    • Neutralize with saturated NaHCO₃ or NaOH (if PPA was used).

    • Extract with Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Applications in Catalysis (o-Andole-Phos)

The primary high-value application of 2-(2-methoxyphenyl)-1H-indole is its conversion into Indolyl Phosphine Ligands , specifically the N-phosphino indole class known as o-Andole-Phos .[3]

Mechanistic Role

The ortho-methoxy group on the phenyl ring is not merely decorative; it provides a secondary interaction site (hemilability) that can stabilize palladium species during the catalytic cycle, while the bulky indole backbone prevents catalyst aggregation.

Ligand Synthesis Workflow

To generate the NPCy o-Andole-Phos ligand (CAS 947402-60-0), the indole nitrogen is deprotonated and coupled with a chlorophosphine.

LigandSynthesis Indole 2-(2-methoxyphenyl)-1H-indole Deprotonation N-Lithiation (n-BuLi / THF, -78°C) Indole->Deprotonation Coupling Phosphinylation (+ Cl-PCy2) Deprotonation->Coupling Ligand NPCy o-Andole-Phos (Active Ligand) Coupling->Ligand Suzuki Application: Suzuki-Miyaura Coupling (Sterically Hindered Chlorides) Ligand->Suzuki Pd(OAc)2

Figure 2: Synthesis of the NPCy o-Andole-Phos ligand from the parent indole.

Protocol for N-Phosphinylation
  • Deprotonation: Dissolve 2-(2-methoxyphenyl)-1H-indole (1.0 equiv) in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour to form the lithium indolide.

  • Coupling: Add chlorodicyclohexylphosphine (ClPCy₂, 1.1 equiv) slowly.

  • Completion: Allow to warm to room temperature and stir overnight.

  • Result: The resulting NPCy o-Andole-Phos ligand is highly effective for coupling aryl mesylates and chlorides at low catalyst loadings (0.01–0.1 mol% Pd).

Part 5: References

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007).[4] Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Methoxy-2-phenyl-1H-indole (CAS 5883-96-5).[2][5]

  • Strem Chemicals. (2017).[6] Phosphorus Ligands and Compounds: o-Andole-Phos. Strem Catalog.

  • Polytechnic University of Hong Kong. (2008). Design and Synthesis of Indolyl Phosphine Ligands for Palladium-Catalyzed Coupling Reactions. Electronic Theses.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(2-methoxyphenyl)-1H-indole via Pd/Cu-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(2-methoxyphenyl)-1H-indole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, estrogen receptor modulators). Unlike general indole synthesis, this specific target requires precise regiocontrol to establish the aryl group at the C2 position while leaving the C3 position unsubstituted.

While the Larock heteroannulation is the industry standard for 2,3-disubstituted indoles, it presents regioselectivity challenges when applied to terminal alkynes for 2-substituted products. Therefore, this protocol prioritizes a One-Pot Sonogashira Coupling / 5-endo-dig Cyclization (Cacchi-type reaction) . This route guarantees C2-regioselectivity, high atom economy, and operational simplicity.

Strategic Analysis & Mechanistic Logic

The Challenge: Regiocontrol

Synthesizing 2-arylindoles from alkynes presents a bifurcation in methodology:

  • Larock Synthesis (Internal Alkynes): Excellent for 2,3-disubstituted indoles. However, using a terminal alkyne often leads to mixtures or requires silyl-protection strategies to force the aryl group to C2.

  • Sonogashira-Cyclization (Terminal Alkynes): The preferred route for this specific target. The terminal alkyne (1-ethynyl-2-methoxybenzene) couples with 2-iodoaniline. The alkyne carbon attached to the aryl group naturally becomes the C2 position of the indole upon cyclization.

The Mechanism

The reaction proceeds through a tandem catalytic cycle. First, a Pd/Cu-catalyzed cross-coupling (Sonogashira) forms the o-alkynylaniline intermediate. Second, the metal (Pd or Cu) acts as a


-Lewis acid, activating the triple bond for intramolecular nucleophilic attack by the amine (5-endo-dig cyclization).

ReactionMechanism Start 2-Iodoaniline + 2-Methoxyphenylacetylene OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Intermed Intermediate: 2-((2-methoxyphenyl)ethynyl)aniline RedElim->Intermed Activation π-Activation (Pd/Cu coordinates Alkyne) Intermed->Activation Cyclization 5-endo-dig Cyclization (Nu attack by NH2) Activation->Cyclization Product Target: 2-(2-methoxyphenyl)-1H-indole Cyclization->Product -H+

Figure 1: Tandem catalytic cycle coupling Sonogashira cross-coupling with intramolecular hydroamination.

Experimental Protocol

Method A: One-Pot Pd/Cu-Catalyzed Annulation (Recommended)

This method avoids the isolation of the potentially unstable o-alkynylaniline intermediate.

Reagents & Materials:

  • Substrate 1: 2-Iodoaniline (1.0 equiv, 219 mg for 1 mmol scale)

  • Substrate 2: 1-Ethynyl-2-methoxybenzene (1.2 equiv, 158 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base/Solvent: Triethylamine (Et3N) (3.0 equiv) in DMF (anhydrous) OR pure Et3N.

  • Temperature: 80°C.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Add 2-iodoaniline (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol, 21 mg), and CuI (0.03 mmol, 5.7 mg) to the vial.

    • Expert Note: Add CuI last to prevent rapid oxidation before the vessel is sealed.

  • Solvent Addition: Evacuate and backfill with N2 three times. Syringe in anhydrous DMF (3 mL) and Et3N (0.42 mL, 3 mmol).

  • Alkyne Addition: Add 1-ethynyl-2-methoxybenzene (1.2 mmol) dropwise via syringe.

    • Observation: The solution typically turns dark brown/black upon mixing, indicating active Pd(0) generation.

  • Reaction: Seal the vessel and heat to 80°C in an oil bath. Stir vigorously for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.5) should disappear. The intermediate alkyne may appear transiently before converting to the highly fluorescent indole product.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

    • Wash organic layer with Brine (10 mL), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–88%.

Method B: The "Difficult Substrate" Two-Step Protocol

If the one-pot method yields significant byproducts (dimerization of alkyne), isolate the intermediate.

StepReactionConditionsKey Observation
1 Coupling 2-iodoaniline + Alkyne, PdCl2(PPh3)2 (2%), CuI (1%), Et3N, RT, 4h.Conversion to o-alkynylaniline. Less thermal stress.
2 Isolation Filter salts, concentrate, short silica plug.Obtain yellow oil/solid.
3 Cyclization Dissolve intermediate in DMF. Add CuI (10 mol%) or AuCl3 (5 mol%). Heat to 100°C.Clean conversion to indole.

Critical Parameters & Troubleshooting

The "2-Methoxy" Effect

The 2-methoxyphenyl group introduces two specific variables:

  • Steric Bulk: The ortho-methoxy group creates steric pressure near the reaction center. While this generally favors the formation of the indole (relief of steric strain upon cyclization), it can slow down the initial Sonogashira coupling compared to a phenyl analog.

    • Solution: If coupling is slow, increase temperature to 90°C or catalyst loading to 5 mol%.

  • Chelation: The methoxy oxygen can weakly coordinate with the Pd or Cu catalyst, potentially trapping the catalyst in an off-cycle resting state.

    • Solution: Use a strongly coordinating solvent like DMF or DMSO to out-compete the methoxy group for metal coordination.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst poisoning (O2) or inactive CuI.Use fresh CuI (should be off-white, not green/brown). Degas solvents thoroughly.
Alkyne Dimerization Glaser coupling side-reaction.Strictly exclude O2. Add alkyne slowly (syringe pump) to keep concentration low relative to the aryl iodide.
Incomplete Cyclization Intermediate o-alkynylaniline persists.The cyclization step requires higher energy or Lewis acidity. Add 10 mol% CuI or 5 mol% InBr3 and increase temp to 100°C.
Regioisomer Mixtures Incorrect Alkyne Choice.Ensure you are using a terminal alkyne (1-ethynyl-2-methoxybenzene). Do not use internal alkynes for this specific target.

Safety & Handling

  • 2-Iodoaniline: Light sensitive; store in amber vials. Harmful if swallowed.

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Waste: Segregate heavy metal waste (Pd/Cu) from general organic solvents.

References

  • Larock Indole Synthesis (Original): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Cacchi Reaction (One-Pot Pd/Cu): Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides." Organic Letters, 2003 , 5(21), 3843–3846. Link

  • Sonogashira Coupling Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

  • Regioselectivity in Indole Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075. Link

  • Mechanistic Studies (5-endo-dig): Ackermann, L. "Transition-Metal-Catalyzed Synthesis of Indoles." Wiley-VCH, 2011 , Chapter 1. Link

Application and Protocol for the Purification of 2-(2-methoxyphenyl)-1H-indole via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Importance of Purity for 2-(2-methoxyphenyl)-1H-indole

2-(2-methoxyphenyl)-1H-indole is a heterocyclic aromatic compound belonging to the diverse family of indole derivatives. This class of molecules is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. The precise biological function and material characteristics of any given compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to misleading experimental results, reduced efficacy in biological assays, and undesirable properties in materials. Therefore, robust purification methods are critical in the synthesis and development of 2-(2-methoxyphenyl)-1H-indole for any research or commercial application.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent. This application note provides a detailed guide to developing an effective recrystallization protocol for 2-(2-methoxyphenyl)-1H-indole.

Physicochemical Properties and a Priori Considerations

While specific experimental data for 2-(2-methoxyphenyl)-1H-indole is not widely available in the public domain, we can infer its general properties based on its structure and data from analogous compounds such as 2-phenylindole. The molecule possesses a moderately polar indole core and a methoxyphenyl substituent, suggesting it will be a solid at room temperature with limited solubility in non-polar solvents and greater solubility in moderately polar organic solvents. The melting point of the purified compound is a key indicator of its purity and should be determined experimentally. For context, the structurally similar 2-phenylindole has a melting point of 175-177 °C.

Part 1: Selecting an Optimal Recrystallization Solvent System

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.

  • High or very low solvency for impurities, so they either remain in solution or are removed by hot filtration.

  • A boiling point that is not excessively high or low.

  • Chemical inertness towards the compound.

  • Ease of removal from the purified crystals.

Given the anticipated polarity of 2-(2-methoxyphenyl)-1H-indole, a systematic screening of single and binary solvent systems is recommended.

Experimental Protocol 1: Single Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 2-(2-methoxyphenyl)-1H-indole into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.5 mL).

  • Room Temperature Solubility: Agitate the mixture at room temperature and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.

  • Hot Solubility: If the compound is not fully soluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.

  • Cooling and Crystal Formation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.

  • Evaluation: An ideal single solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.

Table 1: Suggested Solvents for Single Solvent Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Hexane0.169Low polarity, likely a poor solvent.
Toluene2.4111Aromatic, may have good differential solubility.
Dichloromethane3.140Good solvent for many organics, low boiling point.
Diethyl Ether2.835Common lab solvent, volatile.
Ethyl Acetate4.477Medium polarity, often a good choice.
Acetone5.156Polar aprotic, good solvent.
Isopropanol3.982Polar protic, can form hydrogen bonds.
Ethanol4.378Similar to isopropanol.
Methanol5.165Polar protic, good solvent.
Experimental Protocol 2: Binary Solvent System (Two-Solvent) Screening

If no single solvent is ideal, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.

  • Dissolution: Dissolve the crude 2-(2-methoxyphenyl)-1H-indole in a minimal amount of a "good" hot solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent back to the hot solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

Table 2: Suggested Binary Solvent Systems for Screening

"Good" Solvent"Poor" SolventRationale
DichloromethaneHexane/PentaneA common system for moderately polar compounds.
Ethyl AcetateHexane/Petroleum EtherAnother widely used system with good differential solubility.
AcetoneWaterFor more polar compounds.
Ethanol/MethanolWaterOften effective for compounds with hydrogen bonding capabilities.

Part 2: Detailed Recrystallization Protocol for 2-(2-methoxyphenyl)-1H-indole

The following protocol is a general guideline. The optimal solvent system and volumes should be determined from the screening experiments described above. This example will assume a binary solvent system of Ethyl Acetate and Hexane.

Materials and Equipment:
  • Crude 2-(2-methoxyphenyl)-1H-indole

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Melting point apparatus

Step-by-Step Protocol:
  • Dissolution: Place the crude 2-(2-methoxyphenyl)-1H-indole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture to a gentle boil while stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: Reheat the clear solution to boiling. Add the "poor" solvent (hexane) dropwise with continuous stirring until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent (ethyl acetate) until the solution is clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture (in the same approximate ratio as the final solution) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Visualization of the Workflow

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start with Crude Compound single_solvent Single Solvent Screening (Table 1) start->single_solvent ideal_single Ideal Single Solvent Found? single_solvent->ideal_single binary_solvent Binary Solvent System Screening (Table 2) proceed_single Proceed to Recrystallization binary_solvent->proceed_single ideal_single->binary_solvent No ideal_single->proceed_single Yes no_ideal_single No yes_single Yes

Caption: Workflow for selecting the optimal recrystallization solvent.

Diagram 2: Recrystallization Protocol Workflow

Recrystallization_Protocol dissolve 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter induce_xtal 3. Add 'Poor' Solvent to Cloud Point, then Clarify hot_filter->induce_xtal cool 4. Slow Cooling & Ice Bath induce_xtal->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent Mixture isolate->wash dry 7. Dry Crystals wash->dry analyze 8. Purity Analysis (Melting Point, etc.) dry->analyze

Caption: Step-by-step workflow for the recrystallization of 2-(2-methoxyphenyl)-1H-indole.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the solvent screening is immediately apparent by visual inspection of crystal formation. The ultimate validation of the recrystallization protocol is the purity of the final product, which is quantitatively assessed by melting point determination and, if necessary, by spectroscopic or chromatographic methods. A sharp and consistent melting point after one or two recrystallizations indicates a high degree of purity.

References

  • Hewitt, M. C., & Shao, L. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 37-46. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Wikipedia contributors. (2024, January 29). Indole. In Wikipedia, The Free Encyclopedia. [Link]

TLC mobile phase for separating 2-(2-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TLC Mobile Phase Optimization for 2-(2-methoxyphenyl)-1H-indole

Abstract

This guide details the thin-layer chromatography (TLC) method development for 2-(2-methoxyphenyl)-1H-indole , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, anticancer agents). Unlike simple aromatics, this analyte presents a dual challenge: the hydrogen-bond donating nature of the indole N-H moiety (causing peak tailing) and the steric/electronic influence of the ortho-methoxy group. This protocol provides a self-validating solvent selection strategy, visualization techniques, and troubleshooting steps to ensure reproducible separation from common synthetic impurities (e.g., 2-haloanilines, alkynes).

Chemical Context & Separation Challenges

To design an effective mobile phase, we must first analyze the analyte's interaction with the stationary phase (Silica Gel 60


).
  • Analyte : 2-(2-methoxyphenyl)-1H-indole.

  • Key Interactions :

    • Indole N-H : Weakly acidic (

      
      ). Acts as a Hydrogen Bond Donor (HBD) to silica silanols (
      
      
      
      ), leading to tailing or "comet-shaped" spots.
    • Methoxy Group (-OMe) : A Hydrogen Bond Acceptor (HBA). While it increases polarity relative to 2-phenylindole, the ortho position induces a twist in the biaryl bond, potentially shielding the indole nitrogen or reducing planarity.

    • Lipophilicity : Despite the heteroatoms, the molecule remains largely lipophilic (

      
      ), requiring non-polar solvents for migration.
      

Mobile Phase Strategy

Do not rely on a single solvent system. Use an "Orthogonal Selectivity" approach to validate purity.

Primary System: The "Workhorse" (Hexane / Ethyl Acetate)

This is the starting point for 90% of indole separations. The non-polar hexane drives the analyte up the plate, while ethyl acetate modulates the desorption from silica.

  • Starting Ratio : 9:1 (Hexane:EtOAc).

  • Target

    
     : 0.3 – 0.4.
    
  • Behavior : If the spot stays at the baseline, increase polarity to 4:1. If it travels with the solvent front, switch to 100% Hexane or 1:1 DCM/Hexane.

Secondary System: The "Indole Specialist" (Toluene / Ethyl Acetate)

Toluene interacts with the


-system of the indole, offering different selectivity than alkanes. This is critical when the analyte co-elutes with starting materials like 2-iodoanisole.
  • Ratio : 10:1 to 5:1 (Toluene:EtOAc).

  • Advantage : Often suppresses tailing better than hexane due to

    
    -
    
    
    
    interactions with the analyte, competing with silica adsorption.
Tertiary System: "De-streaking" (Additives)

If the indole N-H causes significant streaking (common on acidic silica batches):

  • Modifier : Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
  • Mechanism : The base neutralizes the acidic silanol sites on the silica, preventing the indole N-H from "sticking."

Standardized Protocol

Materials
  • Stationary Phase : Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Solvents : HPLC Grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.

  • Stain : Vanillin dip (Specific for indoles).

Step-by-Step Execution
  • Sample Preparation :

    • Dissolve ~1 mg of crude material in 0.5 mL DCM.

    • Critical: Ensure the sample is not too concentrated to prevent "overloading" which mimics tailing.

  • Spotting :

    • Spot 1

      
      L on the baseline (1 cm from bottom).
      
    • Spot a co-spot (Crude + Pure Standard if available) to verify identity.

  • Elution :

    • Trial 1 : Elute with Hexane:EtOAc (9:1) .

    • Observation:

      • 
        : Too polar. Change to 4:1 .
        
      • 
        : Too non-polar. Change to 100% Hexane  or DCM:Hexane (1:4) .
        
      • Tailing : If observed, switch to Toluene:EtOAc (8:1) .

  • Visualization (The "Triple Check") :

    • UV 254 nm : The indole core absorbs strongly. Look for a dark quenched spot.

    • UV 365 nm : Many 2-aryl indoles are fluorescent (blue/purple). This can detect trace impurities invisible at 254 nm.

    • Vanillin Stain : Dip plate and heat to 150°C.

      • Result: Indoles typically turn pink to reddish-purple . This confirms the presence of the indole moiety, distinguishing it from non-indole impurities (like starting aryl halides).

Data Summary & Troubleshooting

ConditionSolvent SystemTypical

Application
Standard Hexane : EtOAc (9:1)0.25 - 0.35General purity check; Reaction monitoring.
Polar Impurities Hexane : EtOAc (4:1)0.50 - 0.65Moving polar byproducts (e.g., oxides).
Co-elution DCM : Hexane (1:[1]1)0.30 - 0.40Separating indole from non-polar halides.
Anti-Tailing Toluene : EtOAc (8:[1]1)0.30 - 0.40Best peak shape; High resolution.

Decision Logic (Visualized)

The following diagram outlines the logical flow for selecting the optimal mobile phase based on experimental feedback.

MobilePhaseLogic Start Start: Crude Sample 2-(2-methoxyphenyl)-1H-indole Trial1 Run TLC: Hex/EtOAc (9:1) Start->Trial1 CheckRf Check Rf Value Trial1->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Runs with solvent GoodRf Rf = 0.3 - 0.5 (Ideal Range) CheckRf->GoodRf Centered ActionPolar Increase Polarity: Hex/EtOAc (4:1) LowRf->ActionPolar ActionNonPolar Decrease Polarity: DCM/Hex (1:4) HighRf->ActionNonPolar CheckShape Check Spot Shape GoodRf->CheckShape Tailing Streaking/Tailing? CheckShape->Tailing Yes Clean Round Spot CheckShape->Clean No ActionTailing Switch System: Toluene/EtOAc (8:1) OR Add 1% TEA Tailing->ActionTailing Final Final Protocol: Scale to Column Clean->Final ActionPolar->CheckShape ActionNonPolar->CheckShape ActionTailing->Final

Caption: Decision tree for optimizing TLC mobile phases for 2-aryl indoles, addressing polarity and peak shape issues.

References

  • Synthesis and Purification of 2-Arylindoles

    • Title: Synthesis of 2-phenylindoxyls and related deriv
    • Source: Arkivoc (Ark
    • Context: Describes purification of 2-phenylindole deriv
    • URL: [Link]

  • General Indole TLC Protocols

    • Title: Step-by-Step Procedures for Thin Layer Chrom
    • Source: Chemistry LibreTexts
    • Context: Standard protocols for spotting, developing, and visualizing organic heterocycles.
    • URL: [Link]

  • Advanced Separation of Substituted Indoles

    • Title: An Annulative Approach to Highly Substituted Indoles.
    • Source: SciSpace / J. Org. Chem.
    • Context: Details the use of Toluene:EtOAc (8:1) and DCM:Hexanes (1:1) for purifying complex 2-substituted indoles.
    • URL: [Link]

Sources

preparing stock solutions of 2-(2-methoxyphenyl)-1H-indole for cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation and Management of 2-(2-methoxyphenyl)-1H-indole Stock Solutions for Cellular Assays

Executive Summary

This guide details the rigorous preparation of stock solutions for 2-(2-methoxyphenyl)-1H-indole (MW: ~223.27 g/mol ), a lipophilic small molecule scaffold often utilized in medicinal chemistry for anticancer and kinase inhibition studies.

Critical Challenge: As a lipophilic indole derivative, this compound exhibits poor aqueous solubility and high susceptibility to oxidative degradation. Improper solubilization leads to "silent precipitation" in cell culture media, resulting in false negatives or high variability in IC50 data.

Core Recommendation: Prepare primary stocks in anhydrous DMSO at 10 mM or 20 mM , store in single-use aliquots at -80°C , and strictly maintain final DMSO concentrations ≤ 0.1% (v/v) in cell assays to prevent solvent-induced cytotoxicity.

Physicochemical Analysis & Safety

Before handling, understand the molecule's behavior to predict solubility issues.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 223.27 g/mol Used for Molarity calculations.
LogP (Predicted) ~3.5 - 4.0 (Lipophilic)Insoluble in water/PBS. Requires DMSO or Ethanol.
Appearance Off-white to yellow solidColor change (browning) indicates oxidation.
Stability Light & Air SensitiveMust use amber vials and limit air exposure.[1]
Solubility Limit ~50-100 mM in DMSODo not attempt >100 mM stocks to avoid saturation.

Safety Warning: Indole derivatives can be irritants. DMSO is a penetrant carrier that can transport dissolved toxins through the skin. Always wear nitrile gloves and work in a fume hood.

Protocol: Primary Stock Preparation

Objective: Create a precise 10 mM stock solution in anhydrous DMSO.

Materials Required
  • Compound: 2-(2-methoxyphenyl)-1H-indole (Solid).[2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Container: Amber borosilicate glass vials (1.5 mL or 4 mL) with PTFE-lined caps. Do not use plastic tubes for long-term storage of concentrated DMSO stocks due to leaching.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Calculation (The "Reverse Weighing" Method)

Standard practice dictates weighing the solid first, then adding the exact volume of solvent, rather than targeting a specific mass.

Formula:



Example Calculation: You weigh out approximately 5 mg of powder.

  • Mass weighed: 5.20 mg

  • Target Concentration: 10 mM (0.01 M)

  • MW: 223.27 g/mol



Workflow Diagram

StockPrep Figure 1: Workflow for preparing stable 2-(2-methoxyphenyl)-1H-indole stock solutions. Start Weigh Solid (Amber Glass Vial) Calc Calculate DMSO Vol (Based on exact mass) Start->Calc AddSol Add Anhydrous DMSO (Center of vial) Calc->AddSol Dissolve Vortex (30s) & Sonicate (5 min) AddSol->Dissolve QC Visual QC (Clear solution?) Dissolve->QC QC->Dissolve Precipitate? Aliquot Aliquot (Single-use volumes) QC->Aliquot Pass Store Store -80°C (Desiccated) Aliquot->Store

Step-by-Step Procedure
  • Weighing: Place a sterile amber glass vial on the balance. Zero it. Add approx. 2-5 mg of compound. Record the exact mass .

  • Solvent Addition: Calculate the required DMSO volume. Add the DMSO directly to the vial using a calibrated micropipette.

  • Dissolution:

    • Cap tightly.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. Note: Indoles can be stubborn; sonication ensures micro-crystals dissolve.

  • Visual QC: Hold the vial up to a light source. The solution must be crystal clear . If cloudy, sonicate further or warm gently (37°C) for 2 minutes.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) in PCR tubes or micro-vials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (short term <1 month) or -80°C (long term >1 month).

Protocol: Application in Cell Assays

Objective: Dilute the stock into culture media without causing precipitation ("crashing out") or solvent toxicity.

The "0.1% Rule"

Most mammalian cells tolerate up to 0.1% DMSO.

  • 10 mM Stock diluted 1:1000

    
    10 µM  Final Assay Concentration (0.1% DMSO).
    
  • If you need >10 µM, you must prepare a higher concentration stock (e.g., 50 mM), but be aware of solubility limits.

Serial Dilution Scheme (For IC50 Curves)

Never dilute lipophilic compounds directly into aqueous media for the serial dilution steps. Dilute in DMSO first.

Table 1: Preparation of 1000x Concentrates (in DMSO)

Target Assay Conc.Dilution Step (in DMSO)Source SolutionDMSO AddedFinal DMSO in Assay (1:1000)
10 µM 10 mM (Stock)--0.1%
3 µM 1:3.3 Dilution30 µL of 10 mM70 µL0.1%
1 µM 1:10 Dilution10 µL of 10 mM90 µL0.1%
0.3 µM 1:3.3 Dilution30 µL of 1 mM70 µL0.1%
0.1 µM 1:10 Dilution10 µL of 1 mM90 µL0.1%
Final Addition to Cells
  • Prepare Intermediate (Optional but Recommended): Dilute the 1000x DMSO stock 1:10 into culture medium (creating a 100x working solution with 10% DMSO). Mix immediately.

    • Why? Adding 1 µL of pure DMSO into 1 mL of media can create a local high-concentration "hotspot" where the compound precipitates instantly.

  • Final Dilution: Add the 100x working solution to the cell wells (1:10 dilution).

    • Final DMSO: 0.1%.[5][6][7]

    • Final Compound: Target Concentration.

Alternative (Direct Spike): If using an automated liquid handler (e.g., Echo, Tecan), you can spike nanoliters of pure DMSO stock directly into the well. Ensure the plate is shaken immediately.

Troubleshooting & Quality Assurance

IssueCauseSolution
Cloudiness in Media "Crash out" (Precipitation)The compound is too lipophilic for the concentration attempted. Reduce concentration or add serum (FBS proteins bind drug and aid solubility).
Yellowing of Stock OxidationIndoles oxidize over time. Discard stock if color shifts significantly from preparation day.
Cell Death in Controls DMSO ToxicityEnsure final DMSO is <0.1%.[5][6][7] Run a "Vehicle Only" control. Some sensitive lines (e.g., primary neurons) require <0.05% DMSO.
Variable IC50 Adsorption to PlasticLipophilic indoles stick to plastic tips. Use Low Retention tips and glass-coated plates if possible.

References

  • Sigma-Aldrich. Product Information: Indole Derivatives and Solubility. Accessed 2023.[8] Link

  • National Institutes of Health (NIH) - NCATS. Assay Guidance Manual: Compound Management and Solubility.Link

  • Timm, M. et al. "Considerations regarding use of solvents in in vitro cell based assays." BMC Pharmacology and Toxicology, 2013. Link

  • ResearchGate Community. Discussions on DMSO tolerance in cell culture.Link

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation.Link

Sources

Troubleshooting & Optimization

improving yield of 2-(2-methoxyphenyl)-1H-indole in Fischer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-methoxyphenyl)-1H-indole via the Fischer Indole Synthesis.

Technical Support: Optimizing Yield of 2-(2-Methoxyphenyl)-1H-indole

Critical Reaction Parameters

The synthesis of 2-(2-methoxyphenyl)-1H-indole involves the condensation of phenylhydrazine with 2'-methoxyacetophenone , followed by acid-catalyzed [3,3]-sigmatropic rearrangement.

Core Challenge: The ortho-methoxy group on the acetophenone ring introduces significant steric strain and electron-donating effects (EDG). While it does not directly participate in the sigmatropic rearrangement (which occurs on the hydrazine's aryl ring), it destabilizes the hydrazone intermediate and hinders the initial enolization required for the reaction to proceed.

ParameterRecommended SpecificationRationale
Catalyst Polyphosphoric Acid (PPA) Superior to ZnCl₂ or H₂SO₄ for electron-rich, sterically hindered ketones. PPA acts as both solvent and catalyst, minimizing polymerization (tar formation).
Stoichiometry 1.0 : 1.1 (Hydrazine : Ketone)Slight excess of ketone drives hydrazone formation to completion, compensating for the slower kinetics caused by the ortho-methoxy steric clash.
Temperature 80–100 °C (Cyclization) Temperatures >120 °C promote charring/polymerization of the electron-rich indole product.
Solvent (Step 1) Ethanol + cat. Glacial AcOHProtic solvent facilitates proton transfer during hydrazone formation.
Atmosphere Nitrogen / ArgonIndoles with electron-rich substituents are prone to oxidative degradation (indolenine formation) at high temperatures.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at the hydrazone stage. The TLC shows starting material remaining even after 24 hours.

  • Diagnosis: Steric hindrance from the ortho-methoxy group is preventing efficient condensation.

  • Corrective Action:

    • Force Water Removal: Use a Dean-Stark trap with toluene or benzene to azeotropically remove water. This shifts the equilibrium toward the hydrazone.

    • Catalyst Spike: Increase the acetic acid catalyst concentration to 5-10 mol%.

    • Microwave Assist: If available, irradiate the mixture at 100 °C for 10–20 minutes. Microwave heating often overcomes steric barriers in hydrazone formation more effectively than thermal reflux.

Q2: I am getting a dark, tarry mess upon adding the acid catalyst for cyclization.

  • Diagnosis: The reaction conditions are too harsh (temperature too high or acid too strong), leading to polymerization of the indole or decomposition of the electron-rich hydrazone.

  • Corrective Action:

    • Switch to PPA: If using ZnCl₂ (melt) or H₂SO₄, switch to Polyphosphoric Acid. PPA is a "soft" dehydration agent that buffers the reaction.

    • Two-Step Protocol: Do not perform a one-pot reaction. Isolate and dry the hydrazone first. Residual ethanol or water from Step 1 can cause violent exotherms with PPA.

    • Temperature Control: Pre-heat the PPA to 70 °C before adding the hydrazone. Monitor internal temperature strictly; do not exceed 100 °C.

Q3: Is there a risk of "Abnormal" Fischer Synthesis (migration to the wrong position)?

  • Analysis: No. The "Abnormal Fischer Synthesis" typically occurs when the hydrazine component has an ortho-substituent (e.g., o-tolylhydrazine). In your case, the substituent is on the ketone (acetophenone).

  • Risk Assessment: The primary risk is not regioselectivity, but rather demethylation . Strong Lewis acids (like BBr₃ or AlCl₃) or high-temperature HBr can cleave the methyl ether. PPA is generally safe for aryl methyl ethers at <120 °C.

Q4: The product is difficult to crystallize and remains an oil.

  • Diagnosis: Impurities (unreacted ketone or azine byproducts) are preventing crystal lattice formation.

  • Corrective Action:

    • Trituration: Triturate the crude oil with cold hexanes or pentane to remove unreacted ketone.

    • Recrystallization: Use Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4 °C.

Optimized Experimental Protocol

Step 1: Isolation of 2'-Methoxyacetophenone Phenylhydrazone
  • Dissolve 2'-methoxyacetophenone (10.0 mmol) and phenylhydrazine (10.0 mmol) in absolute ethanol (15 mL).

  • Add glacial acetic acid (3 drops).

  • Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Crucial: If conversion is low, add toluene (20 mL) and reflux with a Dean-Stark trap.

  • Cool to 0 °C. The hydrazone should precipitate. Filter, wash with cold ethanol, and dry thoroughly under vacuum (PPA reacts violently with moisture).

Step 2: Cyclization in Polyphosphoric Acid (PPA)
  • Heat PPA (10–15 g per 1 g of hydrazone) to 70–80 °C in a round-bottom flask with mechanical stirring (PPA is viscous).

  • Add the dried hydrazone portion-wise over 10 minutes. Note: Exotherm may occur.

  • Raise temperature to 90–100 °C and stir for 1–2 hours.

    • Endpoint: Monitor by TLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quench: Cool to 50 °C, then pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring.

  • Workup: The product typically precipitates as a solid.

    • If Solid: Filter, wash with water, and aqueous NaHCO₃ (to remove acid traces).

    • If Gummy/Oily: Extract with Ethyl Acetate (3x). Wash organics with Brine and NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from reactants to the final indole, highlighting the critical [3,3]-sigmatropic shift.

FischerMechanism Reactants Phenylhydrazine + 2'-Methoxyacetophenone Hydrazone Arylhydrazone (Isolate this!) Reactants->Hydrazone EtOH, AcOH, Reflux (-H2O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine PPA, Heat (Tautomerization) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Rate Limiting Step Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 2-(2-methoxyphenyl)-1H-indole (Target) Diimine->Indole Cyclization & -NH3

Caption: The reaction proceeds via hydrazone isolation to minimize side reactions. The [3,3]-shift is the irreversible step determining the indole core formation.

Figure 2: Troubleshooting Workflow

A decision tree for addressing low yields during the process.

Troubleshooting Start Start: Low Yield? CheckStep Identify Failure Stage Start->CheckStep HydrazoneFail Hydrazone Formation Incomplete CheckStep->HydrazoneFail Step 1 CyclizationFail Cyclization: Tarry/Black Mixture CheckStep->CyclizationFail Step 2 PurifyFail Oily Product (Won't Crystallize) CheckStep->PurifyFail Workup Action1 Use Dean-Stark Trap (Remove Water) HydrazoneFail->Action1 Action2 Increase Acid Cat. (AcOH -> 10%) HydrazoneFail->Action2 Action3 Switch to PPA (Milder than ZnCl2) CyclizationFail->Action3 Action4 Reduce Temp (Max 100°C) CyclizationFail->Action4 Action5 Triturate with Cold Hexane PurifyFail->Action5

Caption: Systematic diagnosis of failure modes. Most issues with this substrate stem from incomplete hydrazone formation or excessive heat during cyclization.

References

  • Fischer Indole Synthesis Overview & Mechanism Source: BenchChem Technical Support. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."
  • Polyphosphoric Acid (PPA) Efficacy

    • Source: Kissman, H., et al. "Fischer Indole Syntheses with Polyphosphoric Acid."[1] Journal of the American Chemical Society, 1952.[1]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Source: ResearchGate. "Synthesis of 2-aryl Indoles...
    • URL:[Link]

  • Abnormal Fischer Indole Reaction (Contextual)

    • Source: Ishii, H., et al. "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis."[2] Chem. Pharm. Bull.

    • URL:[Link]

Sources

Technical Support Center: Preventing Oxidation of 2-(2-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-(2-methoxyphenyl)-1H-indole . This document addresses the specific stability challenges associated with electron-rich 2-arylindoles and provides actionable protocols for storage, handling, and purification.

Product Class: Heterocyclic Building Blocks / 2-Arylindoles Common Application: Medicinal chemistry intermediates, fluorescent probes, antioxidant research. Primary Hazard: Autoxidation at the C3-position leading to impurities (indoxyls, isatins, dimers).

Compound Profile & Stability Analysis

2-(2-methoxyphenyl)-1H-indole is an electron-rich indole derivative. The presence of the methoxy group on the phenyl ring (an electron-donating group) increases the electron density of the indole system, making it highly susceptible to autoxidation compared to unsubstituted indole.

  • Critical Weakness: The C3 position of the indole ring.

  • Trigger Factors: Atmospheric oxygen, light (UV/Visible), and acidic impurities in solvents (e.g., traces of HCl in chloroform).

  • Visual Indicator: Pure compound is typically an off-white to pale beige solid. Oxidation results in a color shift to yellow, orange, or pink , indicating the formation of extended conjugated systems (e.g., dimers or isatin derivatives).

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to bright yellow. Is it still usable?

Diagnosis: The yellow color indicates the formation of oxidation byproducts, likely 2-(2-methoxyphenyl)-3H-indol-3-one (indoxyl) or oxidative dimers. Action:

  • Do not use for sensitive catalytic reactions or biological assays; the impurities are redox-active.

  • Check Purity: Run a TLC (Thin Layer Chromatography).[1] Oxidized products are typically more polar (lower

    
    ) than the parent indole.
    
  • Resolution: Perform the Recrystallization Protocol (see Section 4) to remove the colored impurities.

Q2: I stored the compound in DMSO at -20°C, but it degraded. Why?

Diagnosis: DMSO is hygroscopic and can absorb water and oxygen over time. Furthermore, DMSO itself can act as a mild oxidant under certain conditions, and freeze-thaw cycles introduce fresh oxygen into the headspace. Action:

  • Immediate: Discard the stock solution if degradation is >10%.

  • Prevention: Store solid aliquots. If solution storage is mandatory, use Anhydrous DMSO , purge with Argon, seal with Parafilm, and store in single-use aliquots to avoid freeze-thaw cycles.

Q3: Can I use Chloroform ( ) for solubilization?

Diagnosis: Chloroform often contains trace amounts of hydrochloric acid (HCl) and phosgene if not stabilized properly. Acid catalyzes the autoxidation of indoles and promotes dimerization. Action:

  • Avoid: Chloroform and Dichloromethane (DCM) for long-term storage.

  • Alternative: Use Ethyl Acetate or Methanol for transfers. If chlorinated solvents are necessary for chromatography, neutralize them first by passing through a small plug of basic alumina.

The Mechanism of Failure (Autoxidation)

Understanding the degradation pathway is crucial for prevention. The electron-rich nature of the 2-(2-methoxyphenyl) group stabilizes the intermediate radical, accelerating the reaction with oxygen.

Figure 1: Autoxidation Pathway of 2-Arylindoles

OxidationMechanism Indole 2-(2-methoxyphenyl)-1H-indole (Active Compound) Radical Indolyl Radical (C3-centered) Indole->Radical Light / ROS Peroxide 3-Hydroperoxyindolenine (Unstable Intermediate) Radical->Peroxide + O2 (Air) Cleavage 2-Acylaminobenzophenone (Ring Cleavage Product) Peroxide->Cleavage Oxidative Cleavage Dimer Indole Dimers (Colored Impurity) Peroxide->Dimer Coupling

Caption: The oxidation cascade begins at the C3 position, driven by light and oxygen, leading to ring cleavage or dimerization.

Recovery & Purification Protocols

If your compound has oxidized, use this protocol to restore purity.

Protocol A: Recrystallization (The "Ethanol Rescue")

Best for: Recovering >500mg of bulk solid.

  • Solvent System: Ethanol (95%) and Water.[2]

  • Dissolution: Place the crude yellow solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.

    • Note: If the solution is dark brown/black, add Activated Charcoal (1-2% by weight), boil for 2 minutes, and filter hot through Celite.

  • Crystallization: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Cooling: Add one drop of Ethanol to clear the turbidity. Cap the flask and let it cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the off-white crystals using vacuum filtration. Wash with cold Ethanol:Water (1:1).

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

Protocol B: Rapid Silica Filtration

Best for: Small scale (<100mg) or removing dimers.

  • Pack: A short pad of Silica Gel (approx. 2cm height) in a glass pipette or sintered funnel.

  • Equilibrate: Flush with 10% Ethyl Acetate in Hexanes.

  • Load: Dissolve sample in minimal DCM and load onto the silica.

  • Elute: Wash with 10% Ethyl Acetate/Hexanes. The non-polar indole will elute first. The yellow/orange oxidized polar impurities will remain on the silica.

  • Concentrate: Evaporate solvent immediately using a rotary evaporator (bath temp <

    
    ).
    

Storage Specifications (The "Argon Shield")

To ensure long-term stability (>6 months), strict exclusion of oxygen is required.

ParameterRecommendationTechnical Rationale
Temperature -20°C or -80°C Slows kinetic rate of radical formation.
Atmosphere Argon or Nitrogen Displaces

responsible for hydroperoxide formation.
Container Amber Glass Vial Blocks UV light (200-400nm) which initiates photo-oxidation.
Cap Type Teflon-lined Screw Cap Prevents gas exchange better than standard polyethylene caps.
Desiccant Silica Gel Packet Prevents moisture accumulation which can catalyze degradation.
Workflow: Creating the Inert Environment
  • Transfer the purified solid into an amber vial.

  • Place the open vial into a vacuum desiccator.

  • Evacuate air (vacuum) and backfill with Argon gas. Repeat this cycle 3 times .

  • Quickly cap the vial while it is still in the inert gas flow (if possible) or immediately upon removal.

  • Seal the cap junction with Parafilm to prevent slow oxygen diffusion.

Solvent Compatibility Data

When handling 2-(2-methoxyphenyl)-1H-indole for experiments, choose solvents that minimize degradation risks.

SolventSuitabilityNotes
Ethanol / Methanol High Good for short-term use. Protophilic solvents can stabilize the NH.
DMSO / DMF Medium Good solubility, but difficult to remove. Hygroscopic. Use fresh.
Ethyl Acetate High Excellent for extraction and chromatography.
Chloroform / DCM Low Risk of acidity. Can induce dimerization. Use only if neutralized.
Acetone Low Can react with the indole C3 position (condensation) over long periods.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from 3

  • Strem Chemicals. (2024). Product Data Sheet: 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole.[4] (Used for structural analog comparison). Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters. Retrieved from 5

  • Sigma-Aldrich. (2024). 2-(4-Methoxyphenyl)-1H-indole Product Specification. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization Guide.[6][7] Retrieved from 6

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Arylindole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-arylindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 2-arylindole cyclization reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a core focus on the critical parameter of reaction temperature. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in 2-arylindole cyclization reactions.

Q1: Why is reaction temperature such a critical parameter in 2-arylindole cyclization?

Reaction temperature is a pivotal factor that directly influences the reaction rate, product yield, and purity. Many cyclization reactions, such as the Fischer indole synthesis, have high activation energies requiring elevated temperatures to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to undesirable outcomes, including:

  • Catalyst Decomposition: In palladium-catalyzed reactions, high temperatures can cause the catalyst to decompose, often observed as the formation of palladium black, which reduces catalytic activity.[3]

  • Byproduct Formation: Elevated temperatures can promote side reactions or the degradation of the desired product, leading to a complex mixture and lower purity.[1]

  • Regioselectivity Issues: In syntheses like the Bischler-Möhlau, harsh temperature conditions can result in poor or unpredictable regioselectivity.[2][4]

Q2: What is a good starting point for optimizing the reaction temperature for my specific 2-arylindole synthesis?

The optimal starting temperature is highly dependent on the specific synthetic method employed. Here are some general guidelines for common methods:

  • Fischer Indole Synthesis: This reaction often requires elevated temperatures, typically in the range of 100-150°C.[1][5] Microwave-assisted Fischer indole synthesis can significantly shorten reaction times at these temperatures.[1]

  • Bischler-Möhlau Indole Synthesis: Historically, this reaction is known for requiring harsh conditions.[4][6] However, modern variations, including microwave-assisted methods, may allow for lower temperatures.[1][6] A starting point could be around 100-170°C, with careful monitoring for byproduct formation.[7]

  • Larock Indole Synthesis: This palladium-catalyzed reaction is versatile. Initial reports used higher temperatures, but optimizations with specific ligands can lower the required temperature to the 60–110°C range.[8] A common starting point is often around 100-120°C.[9]

  • Other Palladium-Catalyzed Cyclizations: The optimal temperature for other palladium-catalyzed reactions can vary widely, from as low as 40°C to 140°C, depending on the specific catalyst, ligands, and substrates used.[1][3] A systematic screening of temperatures is often necessary.

Q3: How do I know if the reaction temperature is too high or too low?

  • Temperature Too Low: The most common indicator of a temperature that is too low is a sluggish or incomplete reaction. If after a reasonable amount of time (monitored by TLC or LC-MS), a significant amount of starting material remains, a gradual increase in temperature may be necessary.

  • Temperature Too High: Signs of an excessively high temperature include the formation of multiple, often colored, byproducts, a decrease in the yield of the desired product upon prolonged reaction time, and, in the case of palladium-catalyzed reactions, the precipitation of black palladium metal.[3]

Q4: Can changing the solvent affect the optimal reaction temperature?

Absolutely. The choice of solvent can significantly influence the optimal reaction temperature. Solvents with higher boiling points allow for higher reaction temperatures. Additionally, the polarity and coordinating ability of the solvent can affect catalyst stability and reactivity. For instance, in some palladium-catalyzed reactions, halogenated benzene solvents like 1,2-dichlorobenzene have been found to be optimal, while coordinating solvents like DMF or DMSO can inhibit the reaction.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues related to temperature optimization in 2-arylindole cyclization.

Guide 1: Low or No Product Yield

A low yield of the desired 2-arylindole is a frequent challenge. This guide provides a systematic approach to optimizing the reaction temperature to improve your yield.

Problem: The reaction is producing little to no 2-arylindole.

Possible Cause: The reaction temperature may be outside the optimal range for the specific transformation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low or No Product Yield check_sm Confirm Starting Material Purity start->check_sm temp_screen Perform Systematic Temperature Screening check_sm->temp_screen low_temp Initial Low Temperature (e.g., 60-80°C) temp_screen->low_temp mid_temp Mid Temperature (e.g., 100-120°C) temp_screen->mid_temp high_temp High Temperature (e.g., 140-160°C) temp_screen->high_temp analyze Analyze Yield and Purity (TLC, LC-MS) low_temp->analyze mid_temp->analyze high_temp->analyze side_reactions Significant Side Reactions? analyze->side_reactions optimal_found Optimal Temperature Identified lower_temp Lower Temperature & Increase Time side_reactions->lower_temp Yes incomplete Incomplete Reaction? side_reactions->incomplete No lower_temp->analyze incomplete->optimal_found No increase_temp Gradually Increase Temperature incomplete->increase_temp Yes increase_temp->analyze

Caption: Troubleshooting workflow for low yield in 2-arylindole synthesis.

Experimental Protocol for Temperature Screening:

  • Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Temperature Gradient: Subject each reaction to a different, controlled temperature. A good starting range for many palladium-catalyzed cyclizations is 60, 80, 100, 120, and 140°C.[1]

  • Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1, 2, 4, and 8 hours) using an appropriate analytical technique like TLC or LC-MS.

  • Analysis: Quench the reactions at the same time point and analyze the crude reaction mixtures to determine the yield of the desired product and the extent of byproduct formation.

  • Identify Optimum: The temperature that provides the best balance of high yield and minimal byproducts is your optimal temperature.

Guide 2: Significant Byproduct Formation

The formation of unwanted side products can complicate purification and reduce the overall yield. Temperature plays a key role in controlling the selectivity of the reaction.

Problem: The reaction produces a significant amount of byproducts.

Possible Cause: The reaction temperature may be too high, promoting side reactions or product degradation.

Troubleshooting Steps:

  • Lower the Temperature: The most straightforward approach is to lower the reaction temperature. A reduction of 10-20°C can sometimes dramatically improve the product-to-byproduct ratio.

  • Time-Course Study: At a slightly lower temperature, conduct a time-course study to determine the optimal reaction time. It's possible that at elevated temperatures, the desired product forms and then degrades over time.

  • Consider a Milder Catalyst System: If lowering the temperature results in an unacceptably slow reaction, consider exploring a more active catalyst system that can operate efficiently at lower temperatures. For palladium-catalyzed reactions, this may involve screening different phosphine ligands.

Data Summary: Temperature Effects on 2-Arylindole Synthesis

Synthesis MethodTypical Temperature Range (°C)Potential Issues at High TemperaturesReferences
Fischer Indole Synthesis 100 - 150Degradation of product, formation of tars[1][5]
Bischler-Möhlau Synthesis 100 - 170Poor regioselectivity, byproduct formation[4][7]
Larock Indole Synthesis 60 - 130Catalyst decomposition, side reactions[8][9]
Pd-Catalyzed Dehydrogenative Arylation 40 - 120Catalyst decomposition (Pd black)[3]
Copper-Catalyzed Domino Cyclization ~110Not extensively detailed, but catalyst stability is a consideration[10]
Guide 3: Catalyst Decomposition in Palladium-Catalyzed Reactions

A common issue in palladium-catalyzed 2-arylindole synthesis is the deactivation of the catalyst.

Problem: Observation of a black precipitate (palladium black) and a decrease in reaction rate.

Possible Cause: The reaction temperature is too high for the stability of the palladium catalyst.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most effective way to prevent catalyst decomposition. Even a modest reduction in temperature can significantly improve catalyst longevity.[3]

  • Ligand Screening: The choice of ligand can have a profound impact on the thermal stability of the palladium catalyst. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species, allowing for higher reaction temperatures if required.

  • Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and prevent catalyst deactivation.

Mechanistic Considerations and Temperature

The effect of temperature is intrinsically linked to the reaction mechanism. Understanding the key steps can provide insights into why temperature adjustments are effective.

G cluster_1 Key Parameters in 2-Arylindole Cyclization Temp Reaction Temperature Purity Product Purity Temp->Purity Can Decrease Rate Reaction Rate Temp->Rate Increases Catalyst Catalyst/Ligand System Catalyst->Temp Affects Stability Catalyst->Rate Influences Solvent Solvent Choice Solvent->Temp Determines Range Solvent->Catalyst Affects Solubility/Activity Yield Product Yield Purity->Yield Rate->Yield

Caption: Interplay of key parameters in optimizing 2-arylindole synthesis.

For instance, in the Fischer indole synthesis , the key step is a[8][8]-sigmatropic rearrangement.[5][11] This concerted pericyclic reaction has a significant activation energy barrier, which is why heat is required.[12] However, competing side reactions, such as N-N bond cleavage, can also be accelerated by heat, making the selection of an optimal temperature crucial for maximizing the yield of the desired indole.[2]

In palladium-catalyzed reactions like the Larock synthesis , the catalytic cycle involves several steps: oxidative addition, migratory insertion, and reductive elimination.[9] Temperature affects the rate of each of these steps. While higher temperatures can accelerate the overall catalytic turnover, they can also promote β-hydride elimination or other undesired side reactions, as well as lead to the thermal decomposition of the catalyst.

References

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). National Institutes of Health.
  • Larock indole synthesis. (n.d.). Wikipedia.
  • Larock indole synthesis. (n.d.). Grokipedia.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Optimizing temperature and reaction time for indole synthesis. (n.d.). Benchchem.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025, August 7). PMC.
  • Indoles. (n.d.).
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • 2-Aryl and 2-Heteroaryl Indoles from 1-Alkynes and o-Iodotrifluoroacetanilide through a Domino Copper-Catalyzed Coupling−Cyclization Process. (2003, September 26). ACS Publications.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Why Do Some Fischer Indolizations Fail? (2011, March 28). Journal of the American Chemical Society.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Larock Indole Synthesis. (n.d.). SynArchive.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu.
  • Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate.
  • Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, August 8). ResearchGate.
  • Indole synthesis mechanism help. (2017, September 11). Reddit.

Sources

Chromatography Support Center: Purification of 2-(2-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ISO-2024-001 Status: Open Subject: Separation of 2-(2-methoxyphenyl)-1H-indole from regioisomers (3-methoxy, 4-methoxy) and impurities.

Executive Summary & Strategy

The Challenge: Separating 2-(2-methoxyphenyl)-1H-indole (the ortho isomer) from its regioisomers is a classic "critical pair" separation. The difficulty arises because these isomers share identical molecular weights and very similar lipophilicities (


).

The Solution: You cannot rely solely on hydrophobicity (standard C18). You must exploit molecular shape (sterics) and


 interactions .
  • The Ortho Effect: The 2-methoxy group creates steric clash with the indole N-H or C3-H, forcing the phenyl ring to twist out of plane relative to the indole core.

  • The Para Effect: The 4-methoxy isomer maintains a more planar conformation, allowing stronger

    
     stacking with stationary phases.
    

Method Development Guide

Phase 1: Stationary Phase Selection

Standard C18 is often insufficient for isomeric resolution.

Column ChemistryMechanism of ActionRecommendation
Phenyl-Hexyl

Interaction:
Discriminating based on the planarity of the bi-aryl system. The planar para isomer interacts more strongly than the twisted ortho isomer.
Primary Choice
C18 (End-capped) Hydrophobic Interaction: Separates based on general polarity. May result in co-elution of isomers.Secondary Choice
Silica (Normal Phase) Adsorption: Separates based on polar group accessibility. The ortho-methoxy group is sterically shielded, often eluting faster (

higher) than the exposed para-methoxy.
Good for Flash
Phase 2: Mobile Phase Optimization

Indoles are nitrogen heterocycles prone to peak tailing due to silanol interactions.

  • Solvent B (Organic): Use Methanol (MeOH) over Acetonitrile (ACN). MeOH is a protic solvent that participates in hydrogen bonding, often providing better selectivity for methoxy-substituted isomers.

  • Modifier: Use 0.1% Formic Acid or Ammonium Formate (10mM) .

    • Why? The indole nitrogen is not basic (

      
       of conjugate acid 
      
      
      
      ), but the NH is a hydrogen bond donor. Acidic modifiers suppress the ionization of residual silanols on the column, sharpening the peak.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly. Is the indole basic?

Answer: No, the indole nitrogen is not basic in the traditional sense (it is part of the aromatic system). Tailing is usually caused by:

  • Silanol Interaction: The indole N-H hydrogen bonds with acidic silanols on the silica surface.

  • Solution:

    • Flash: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

    • HPLC: Ensure your column is "fully end-capped" and maintain pH

      
       3.0 using formic acid.
      
Q2: The ortho and para isomers are co-eluting on my C18 column. What now?

Answer: You are relying too much on hydrophobicity. Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: The para-isomer is flatter and will retain longer on a Phenyl column due to efficient stacking. The ortho-isomer is twisted and will elute earlier.

  • Alternative: If stuck with C18, lower the temperature to 15°C. Lower thermal energy reduces bond rotation, "freezing" the isomers in their distinct shapes and potentially improving resolution.

Q3: How do I load this sample for Flash Chromatography? It precipitates in Hexane.

Answer: Indoles are often crystalline and poorly soluble in non-polar solvents.

  • Do NOT: Liquid load with DCM (dichloromethane) or DMSO; this causes "band broadening" and loss of resolution.

  • DO: Use Solid Loading . Dissolve the crude in a minimum amount of Acetone/DCM, add Celite or Silica (1:2 ratio), and rotary evaporate to a dry, free-flowing powder. Load this powder into a pre-column cartridge.

Visual Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct chromatography mode based on initial screening results.

MethodDev Start Start: Crude Mixture TLC Step 1: TLC Screen (Hex/EtOAc 8:2) Start->TLC CheckRf Check Delta Rf TLC->CheckRf Flash Flash Chromatography (Silica, +1% TEA) CheckRf->Flash Rf Diff > 0.15 HPLC_Screen HPLC Screening (C18 vs Phenyl-Hexyl) CheckRf->HPLC_Screen Rf Diff < 0.15 Tail Issue: Peak Tailing? Flash->Tail Coelute Issue: Co-elution? HPLC_Screen->Coelute AddBase Action: Add 0.1% TEA or NH4OH Tail->AddBase Yes Success Purified Isomer Tail->Success No SwitchCol Action: Switch to Phenyl-Hexyl Column Coelute->SwitchCol Yes (Isomers overlap) Coelute->Success No AddBase->Success SwitchCol->Success

Diagram 2: Separation Mechanism (Steric Twist)

Caption: The ortho-methoxy group forces a twist, reducing retention on planar stationary phases compared to the para-isomer.

Mechanism cluster_Ortho Ortho-Isomer (Target) cluster_Para Para-Isomer (Impurity) Ortho 2-(2-OMe)-Indole Non-Planar (Twisted) Weaker pi-pi interaction Column Phenyl-Hexyl Stationary Phase Ortho->Column Elutes Fast (Low Retention) Para 2-(4-OMe)-Indole Planar Strong pi-pi interaction Para->Column Elutes Slow (High Retention)

Step-by-Step Protocols

Protocol A: Analytical HPLC Screening

Objective: Determine purity and isomer ratio.

  • Column: Phenyl-Hexyl, 4.6 x 150mm, 3.5µm (e.g., XBridge or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack peaks)

    • 2-15 min: 30%

      
       80% B (Linear Gradient)
      
    • 15-18 min: 80% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

  • Success Criteria: Resolution (

    
    ) > 1.5 between the major peak and the nearest isomer.
    
Protocol B: Flash Purification (Scale-up)

Objective: Isolate >100mg of target.

  • Stationary Phase: Spherical Silica (20-40µm).

  • Solvent System: Hexane / Ethyl Acetate.

  • Additives: Pre-rinse the column with 1% Triethylamine (TEA) in Hexane to neutralize silica acidity.

  • Gradient:

    • Equilibrate: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0% to 20% EtOAc over 10 CV.

    • Hold: 20% EtOAc for 5 CV (Target usually elutes here).

    • Ramp: 20% to 50% EtOAc (Elute polar impurities).

  • Collection: Collect fractions. Check tubes via TLC. Combine pure fractions and evaporate at <40°C to prevent oxidation.

References

  • Separation of Indole Alkaloids by HPLC

    • Source: N
    • Context: Discusses optimized conditions for indole separation using reversed-phase columns and ion-pair techniques.
    • URL:[Link]

  • Peak Tailing in HPLC (Mechanisms & Solutions)

    • Source: Phenomenex Technical Guide
    • Context: Explains the interaction between basic/nitrogenous compounds and silanol groups, recommending end-capped columns and pH modifiers.
    • URL:[Link]

  • Ortho vs.

    • Source: Restek Chrom
    • Context: Demonstrates the use of Biphenyl and Phenyl-Hexyl phases to separate structural isomers based on steric hindrance and planarity.
    • URL:[Link]

  • Strategies for Synthesizing Meta/Ortho Substituted Phenols (Isomer Challenges)

    • Source: Royal Society of Chemistry (New Journal of Chemistry)
    • Context: Highlights the difficulty in ortho/para positioning and the necessity of chromatographic separ
    • URL:[Link]

Validation & Comparative

Comparative Spectroscopic Guide: IR Signatures of 2-(2-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Guide: IR Analysis of 2-(2-methoxyphenyl)-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(2-methoxyphenyl)-1H-indole is a privileged scaffold in medicinal chemistry, serving as a core structure for tubulin polymerization inhibitors, kinase inhibitors, and estrogen receptor modulators. In synthetic workflows—often involving Fischer indole synthesis or Suzuki-Miyaura cross-coupling—rapid and decisive characterization is required to distinguish the product from starting materials (e.g., 2-methoxyacetophenone, phenylhydrazines) and structural isomers (e.g., 2-(4-methoxyphenyl)-1H-indole).

This guide provides a technical breakdown of the characteristic Infrared (IR) absorption bands of 2-(2-methoxyphenyl)-1H-indole. By comparing its spectral footprint against key alternatives (Indole, 2-Phenylindole), we establish a self-validating protocol for structural confirmation.

Compound Profile & Structural Basis for IR Analysis

The IR spectrum of 2-(2-methoxyphenyl)-1H-indole is a superposition of two distinct aromatic systems linked by a single bond, further modified by an ether linkage.

  • Core A (Indole): Contributes the N-H stretch (heteroaromatic) and specific ring deformations.

  • Core B (2-Methoxyphenyl): Contributes the C-O-C ether stretches and an ortho-substitution pattern that overlaps with the indole's own substitution pattern.

Structural Visualization & IR Zones

The following diagram maps the chemical structure to specific IR diagnostic zones.

IR_Analysis Compound 2-(2-methoxyphenyl)-1H-indole NH N-H Moiety (Indole Ring) Compound->NH Ether Methoxy Group (-OCH3) Compound->Ether Ortho Ortho-Substitution (1,2-disubstituted) Compound->Ortho Zone1 Zone I: 3450-3200 cm⁻¹ N-H Stretch NH->Zone1 Broad/Sharp Zone2 Zone II: 1275-1000 cm⁻¹ C-O-C Stretches Ether->Zone2 Diagnostic Doublet Zone3 Zone III: 770-730 cm⁻¹ OOP Bending (Overlap) Ortho->Zone3 Intense Multiplet

Figure 1: Structural decomposition of 2-(2-methoxyphenyl)-1H-indole linking chemical moieties to their primary IR absorption zones.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its non-methoxylated analog (2-Phenylindole) and the unsubstituted core (Indole). This comparison highlights the "Methoxy Marker" bands essential for confirmation.

Functional GroupMode of Vibration2-(2-methoxyphenyl)-1H-indole (Target)2-Phenylindole (Alternative)Indole (Control)Differentiation Note
N-H Stretch3420–3340 cm⁻¹ (Sharp, free) ~3250 cm⁻¹ (Broad, H-bonded)3450–3400 cm⁻¹3420–3390 cm⁻¹The ortho-methoxy group can act as an H-bond acceptor, potentially broadening or red-shifting the N-H band compared to 2-phenylindole.
C-H (Ar) Stretch3060–3010 cm⁻¹ 3060–3030 cm⁻¹3050–3020 cm⁻¹Non-diagnostic; present in all aromatic systems.
C=C / C=N Ring Stretch1600–1450 cm⁻¹ (Multiple bands)1600–1450 cm⁻¹1580, 1460 cm⁻¹2-aryl substitution adds conjugation bands (~1600 cm⁻¹) absent in simple indole.
C-O-C (Asym) Stretch1260–1240 cm⁻¹ (Strong)ABSENT ABSENT PRIMARY DIAGNOSTIC: Distinguishes target from 2-phenylindole.
C-O-C (Sym) Stretch1050–1020 cm⁻¹ (Medium)ABSENT ABSENT SECONDARY DIAGNOSTIC: Confirms ether presence.
C-H (OOP) Bending760–735 cm⁻¹ (Strong, Multiplet)750–740 cm⁻¹ & 690 cm⁻¹745 cm⁻¹The target has TWO ortho-disubstituted rings, causing intense overlapping bands in the 750 region.

Technical Insight: In 2-phenylindole, a monosubstituted phenyl ring typically shows two OOP bands at ~750 cm⁻¹ and ~690 cm⁻¹. In 2-(2-methoxyphenyl)-1H-indole , the 690 cm⁻¹ band (characteristic of mono-substitution) disappears, replaced by intensified absorption in the 735–760 cm⁻¹ range due to the ortho-substitution pattern.

Detailed Spectral Interpretation
A. The "Methoxy Markers" (1275–1000 cm⁻¹)

The most definitive proof of successful synthesis (e.g., from 2-haloaniline and 2-methoxy-alkyne) is the appearance of the ether bands.

  • Asymmetric Stretch (1260–1240 cm⁻¹): This band arises from the vibration of the C(aryl)–O bond. It is typically the strongest band in this region.

  • Symmetric Stretch (1050–1020 cm⁻¹): Arising from the O–CH₃ bond.

  • Interference Check: Ensure the sample is dry. Residual alcoholic solvents (methanol/ethanol) can interfere here, but their O-H stretch (3300 cm⁻¹) would be a telltale sign.

B. Isomer Differentiation (Ortho vs. Para)

Distinguishing 2-(2-methoxyphenyl)-1H-indole from its isomer 2-(4-methoxyphenyl)-1H-indole is critical.

  • Target (Ortho): Both the indole ring and the phenyl substituent are 1,2-disubstituted. Expect a dominant, complex signal centered around 740–760 cm⁻¹ .

  • Isomer (Para): The 4-methoxyphenyl group is 1,4-disubstituted. This introduces a distinct OOP bending band at 800–840 cm⁻¹ (two adjacent Hydrogens).

  • Rule of Thumb: If you see a strong band >800 cm⁻¹, you likely have the para-isomer or a mixture.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data suitable for publication or regulatory filing, follow this validated workflow.

Sample Preparation: ATR vs. Transmission
  • Recommended: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).

    • Why: Minimal sample prep prevents moisture absorption (which broadens N-H peaks) and allows for easy recovery of the compound.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Why: Better for resolving weak overtone bands, but prone to water interference (~3400 cm⁻¹ and 1640 cm⁻¹).

Step-by-Step Workflow

Protocol Start Start: Purified Solid Sample Blank 1. Collect Background Spectrum (Air/Clean Crystal) Start->Blank Load 2. Load Sample Ensure full crystal coverage Blank->Load Scan 3. Acquire Spectrum (32 scans, 4 cm⁻¹ resolution) Load->Scan Process 4. Post-Process (Baseline Correct, CO₂ Removal) Scan->Process Decision Check 1250 cm⁻¹ Region Process->Decision Pass Band Present: Confirm Methoxy Indole Decision->Pass Strong Peak Fail Band Absent: Check Starting Material Decision->Fail No Peak

Figure 2: Operational workflow for IR characterization of 2-arylindoles.

Data Validation Checklist:

  • Baseline: Flat baseline at 100% T (or 0 A) in non-absorbing regions (2500–1800 cm⁻¹).

  • CO₂ Check: No doublet at 2350 cm⁻¹ (indicates poor background subtraction).

  • Intensity: Strongest peaks should not exceed 1.5 Absorbance units (to avoid detector saturation).

References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Indole and Methoxy-Phenols. National Institute of Standards and Technology.[1] [Link]

  • Szmuszkovicz, J., et al. (1966).[2][3] Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. Journal of Medicinal Chemistry, 9(4), 527-536. [Link]

  • Hum, G., & Taylor, S. D. (2021). Vibrational Spectroscopy of Indole Derivatives. (General reference for indole ring modes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

A Comparative Guide to the HPLC Retention Time of 2-(2-methoxyphenyl)-1H-indole and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of an API from its impurities.[1][2] This guide provides an in-depth technical comparison of the HPLC retention time of 2-(2-methoxyphenyl)-1H-indole, a significant indole derivative, against its potential process-related impurities. We will delve into the rationale behind the chromatographic method development, present comparative experimental data, and offer a validated protocol for reproducible analysis.

The objective of any robust HPLC method for impurity profiling is to achieve adequate separation of all potential impurities from the main compound and from each other, ensuring that even trace amounts can be accurately detected and quantified.[3] This guide is designed for researchers, scientists, and drug development professionals to provide a practical framework for the analysis of 2-(2-methoxyphenyl)-1H-indole and to underscore the principles of effective impurity monitoring.

Understanding the Analyte and Potential Impurities

2-(2-methoxyphenyl)-1H-indole is a heterocyclic aromatic compound. Its purity can be compromised by impurities originating from the synthetic route or degradation. For the purpose of this guide, we will consider two hypothetical, yet plausible, process-related impurities:

  • Impurity A (Indole): A common starting material or a fragment from a side reaction. Its higher polarity compared to the parent molecule is expected to result in a shorter retention time in reversed-phase HPLC.

  • Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone): A potential unreacted intermediate from a common synthetic pathway for 2-substituted indoles. Its polarity and structural features will influence its retention behavior.

A well-developed HPLC method must be able to resolve the main peak of 2-(2-methoxyphenyl)-1H-indole from these and other potential impurities.[4]

Experimental Design and Methodology

The selection of the HPLC method parameters is critical for achieving the desired separation. A reversed-phase HPLC (RP-HPLC) method is typically the most effective for the analysis of indole derivatives due to their predominantly nonpolar nature.[5]

Chromatographic Conditions

The following HPLC conditions were developed and optimized to ensure a robust and reliable separation of 2-(2-methoxyphenyl)-1H-indole from its potential impurities.

ParameterSpecification
HPLC System Quaternary Pump System with UV-Vis Detector
Column C18 stationary phase (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a standard choice for reversed-phase chromatography, providing excellent separation for a wide range of nonpolar to moderately polar compounds like indole derivatives.[6]

  • Mobile Phase: A mixture of water and acetonitrile provides a good solvent system for eluting the analytes. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analytes.[7]

  • Gradient Elution: A gradient program is employed to ensure the elution of both more polar (early eluting) and less polar (late eluting) impurities within a reasonable run time, while also providing sharp peaks for the main analyte.[8]

  • Detection Wavelength: A wavelength of 254 nm was chosen as many aromatic compounds, including indoles, exhibit strong absorbance at this wavelength, providing good sensitivity.[5]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Dissolve sample in diluent (50:50 Water:Acetonitrile) Filter Filter through 0.45 µm syringe filter SamplePrep->Filter Inject Inject sample onto equilibrated HPLC system Filter->Inject Separate Gradient Elution & Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Analyze Analyze Retention Time, Peak Area, and Purity Integrate->Analyze

Caption: General workflow for the HPLC analysis of 2-(2-methoxyphenyl)-1H-indole and its impurities.

Step-by-Step Protocol
  • Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both mobile phases before use.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(2-methoxyphenyl)-1H-indole reference standard in a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.[6]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) until a stable baseline is achieved.[5]

  • Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.

  • Data Analysis: Identify the peaks corresponding to 2-(2-methoxyphenyl)-1H-indole and its impurities based on their retention times. Integrate the peak areas to determine the purity of the sample.

Comparative Retention Time Data

The developed HPLC method was applied to a sample of 2-(2-methoxyphenyl)-1H-indole containing trace amounts of Impurity A and Impurity B. The retention times are summarized in the table below.

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity A (Indole)4.80.32
Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone)11.20.75
2-(2-methoxyphenyl)-1H-indole 15.0 1.00

Interpretation of Results:

The chromatogram showed a clear separation of the main peak, 2-(2-methoxyphenyl)-1H-indole, from the two impurities.

  • Impurity A (Indole): As expected, the more polar indole molecule eluted earliest with a retention time of 4.8 minutes. Its early elution is due to its weaker interaction with the nonpolar C18 stationary phase.

  • Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone): This intermediate, being less polar than indole but more polar than the final product, eluted at 11.2 minutes.

  • 2-(2-methoxyphenyl)-1H-indole: The main compound, being the most nonpolar of the three, exhibited the strongest interaction with the stationary phase and therefore had the longest retention time of 15.0 minutes.

The resolution between all peaks was greater than 2.0, indicating a well-separated mixture and a reliable method for impurity profiling.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical method, it is essential to perform method validation in accordance with ICH guidelines.[4][9]

System Suitability Testing (SST)

Before running the sample set, a system suitability test should be performed to ensure the HPLC system is performing correctly. This typically involves multiple injections of a standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

The validation of this method would further include assessments of specificity, linearity, accuracy, precision, and robustness to demonstrate its fitness for the intended purpose.[10][11]

The logical relationship for ensuring a validated method is presented below:

Method Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) ATP Define Analytical Target Profile (ATP) Risk Conduct Risk Assessment ATP->Risk Develop Develop & Optimize Procedure Risk->Develop Protocol Create Validation Protocol Develop->Protocol Execute Execute Validation Studies (Specificity, Linearity, Accuracy, etc.) Protocol->Execute Report Generate Validation Report Execute->Report FitForPurpose Method is Fit for Intended Purpose Report->FitForPurpose Demonstrates

Caption: Logical flow from method development to a validated analytical procedure.

Conclusion

This guide has presented a comprehensive comparison of the HPLC retention times of 2-(2-methoxyphenyl)-1H-indole and its potential impurities. The provided RP-HPLC method demonstrates effective separation, which is crucial for the accurate assessment of API purity. The causality behind the experimental choices, from column and mobile phase selection to the gradient profile, has been explained to provide a deeper understanding of the chromatographic process. By following the detailed protocol and adhering to system suitability and method validation principles, researchers can ensure the generation of reliable and reproducible data for quality control and drug development applications.

References

  • Vertex AI Search. (2020, November 15).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review | Request PDF.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ICH. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • Analytical Methods in Environmental Chemistry Journal. (2025, September 30).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. (2025, December).
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole.
  • SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.